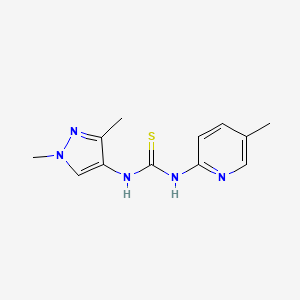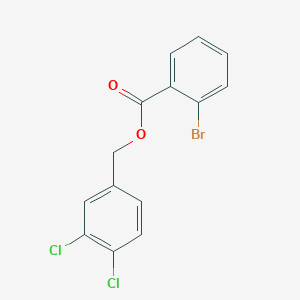
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring connected through a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 5-methyl-2-isothiocyanatopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(4-METHYL-2-PYRIDYL)THIOUREA
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H15N5S |
|---|---|
Molecular Weight |
261.35 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H15N5S/c1-8-4-5-11(13-6-8)15-12(18)14-10-7-17(3)16-9(10)2/h4-7H,1-3H3,(H2,13,14,15,18) |
InChI Key |
CVPITEVMORQBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942343.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942344.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942345.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10942347.png)
![4,5-Dimethyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10942348.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B10942349.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942357.png)
![ethyl 6-ethyl-2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942359.png)
![methyl (2E)-5-methyl-1-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10942371.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B10942372.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10942384.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10942402.png)

![2,4-dichloro-5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B10942410.png)
